Olopatadine-d6 Hydrochloride

Description

BenchChem offers high-quality Olopatadine-d6 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Olopatadine-d6 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

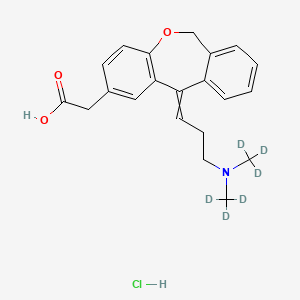

Structure

3D Structure of Parent

Properties

CAS No. |

1217229-05-4 |

|---|---|

Molecular Formula |

C21H24ClNO3 |

Molecular Weight |

379.9 g/mol |

IUPAC Name |

2-[11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |

InChI |

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/i1D3,2D3; |

InChI Key |

HVRLZEKDTUEKQH-TXHXQZCNSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure of Olopatadine-d6 Hydrochloride

Precision Bioanalysis of Tricyclic Antihistamines via Stable Isotope Dilution

Executive Summary

This technical guide analyzes the chemical structure and application of Olopatadine-d6 Hydrochloride , the hexadeuterated isotopologue of the second-generation antihistamine Olopatadine. Primarily utilized as an Internal Standard (IS) in LC-MS/MS bioanalysis, this compound is critical for the accurate quantification of Olopatadine in biological matrices (plasma, tear fluid).

This document details the structural integrity, physicochemical properties, and validated experimental workflows required to mitigate matrix effects and ensure high-fidelity pharmacokinetic (PK) data.

Chemical Architecture & Isotopic Design

Structural Identity

Olopatadine-d6 Hydrochloride is the hydrochloride salt of the deuterated form of (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid.

The critical structural feature is the Z-configuration of the exocyclic double bond. The Z-isomer is the pharmacologically active species (H1-receptor antagonist), whereas the E-isomer is considered a related impurity.

Isotopic Labeling Site: The "d6" designation typically refers to the substitution of six hydrogen atoms with deuterium on the N,N-dimethyl moiety of the propylidene side chain.

-

Chemical Formula:

-

Molecular Weight: ~379.91 g/mol (Free base d6: ~343.45 g/mol + HCl: 36.46)

-

Unlabeled Parent Mass: 337.17 g/mol (Free base)

Physicochemical Properties Data

| Property | Specification | Technical Insight |

| Appearance | White to off-white solid | Hygroscopic; store in desiccator. |

| Solubility | Water, Methanol, DMSO | The HCl salt form significantly enhances aqueous solubility compared to the zwitterionic free base. |

| pKa | ~9.6 (Amine), ~4.0 (Carboxyl) | Amphoteric nature requires careful pH control during Liquid-Liquid Extraction (LLE). |

| LogP | ~1.3 (at pH 7.4) | Moderately lipophilic; suitable for Reverse Phase (C18) chromatography. |

| Isomeric Purity | >99% Z-isomer | Critical: Solutions exposed to UV light can undergo photo-isomerization to the inactive E-isomer. |

Bioanalytical Application: LC-MS/MS Methodology

The Role of Deuterium (Mechanistic Insight)

In quantitative bioanalysis, Olopatadine-d6 is superior to structural analogues (e.g., doxepin) because it shares the exact retention time and ionization efficiency as the analyte.

The Co-Elution Advantage: Because the physicochemical properties of the d6-isotopologue are virtually identical to the analyte, they co-elute. Any suppression or enhancement of ionization caused by the biological matrix (phospholipids, salts) at that specific retention time affects both the analyte and the IS equally. The ratio remains constant, ensuring accuracy.

Mass Spectrometry Transitions

The d6-labeling on the dimethylamine group necessitates specific transition monitoring.

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Precursor Ion: Protonated molecule

.

Transition Logic Diagram: The following diagram illustrates the fragmentation logic. Note that if the fragmentation pathway cleaves the dimethylamine tail (the site of the d6 label), the IS and Analyte might produce the same daughter ion. Therefore, it is often preferable to monitor a transition that retains the side chain or rely on the precursor mass separation.

Figure 1: Mass Spectrometry Fragmentation Logic. Note that common transitions for Olopatadine often utilize the stable tricyclic core fragment (m/z 165). Because the d6 label is on the side chain, it is lost during this specific fragmentation, resulting in identical product ions. Specificity is maintained via the precursor mass difference (338 vs 344).

Validated Experimental Protocol

Sample Preparation (Protein Precipitation)

This protocol minimizes hydrolysis of the d6-label and prevents E/Z isomerization.

Reagents:

-

IS Working Solution: Olopatadine-d6 HCl (500 ng/mL in Methanol).

-

Extraction Solvent: Acetonitrile with 0.1% Formic Acid (Acidification breaks protein binding).

Workflow:

-

Aliquot: Transfer 50 µL of plasma/tear fluid to a 96-well plate.

-

Spike: Add 20 µL of IS Working Solution.

-

Precipitate: Add 200 µL of Extraction Solvent. Vortex vigorously for 2 minutes.

-

Clarify: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Dilute: Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).

Chromatographic Conditions

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

Protocol Visualization

Figure 2: High-Throughput Bioanalytical Workflow for Olopatadine Quantification.

Stability & Handling Guidelines

Photo-Isomerization

Olopatadine is a photo-labile compound. Exposure to ambient laboratory light can cause the Z-isomer (active) to flip to the E-isomer (impurity).

-

Protocol: All extraction steps must be performed under yellow (sodium vapor) light or in amber glassware.

-

Verification: The LC method must be capable of resolving the Z and E isomers to ensure the d6 standard has not degraded.

Deuterium Exchange

The C-D bonds on the methyl groups are generally stable. However, exposure to extremely high pH (>12) for extended periods can lead to deuterium-hydrogen exchange. Maintain pH < 10 during handling.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282411, Olopatadine Hydrochloride. Retrieved from [Link]

- Fujita, T., et al. (2018).Simultaneous determination of olopatadine and its metabolites in human plasma using LC-MS/MS. Journal of Chromatography B.

-

U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Molecular weight and formula of Olopatadine-d6 HCl

Technical Whitepaper: Precision Bioanalysis & Specifications of Olopatadine-d6 HCl

Executive Summary

In the rigorous landscape of pharmaceutical development, the quantification of antihistamines like Olopatadine requires absolute precision. Olopatadine-d6 Hydrochloride serves as the critical Stable Isotope Labeled (SIL) Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. This guide delineates the physicochemical specifications of Olopatadine-d6 HCl and provides an authoritative workflow for its utilization in regulated bioanalysis (PK/PD studies), ensuring compliance with FDA and EMA bioanalytical method validation guidelines.

Physicochemical Specifications

To ensure assay reproducibility, the internal standard must meet strict structural and isotopic purity criteria. The following data represents the theoretical and commercially standard specifications for Olopatadine-d6 HCl, where the hexadeuterated label is located on the dimethylamine moiety.

Chemical Identity

| Parameter | Specification |

| Chemical Name | (Z)-11-[3-(Dimethylamino-d6)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid hydrochloride |

| Native Compound | Olopatadine Hydrochloride |

| Isotopic Label | d6 (Six Deuterium atoms replacing Protium on the |

| CAS Number (Native) | 140462-76-6 (Reference for backbone structure) |

| Appearance | White to Off-White Solid |

Molecular Formula & Weight Analysis

The introduction of six deuterium atoms (

| Compound | Molecular Formula | Molecular Weight (Free Base) | Molecular Weight (HCl Salt) |

| Native Olopatadine | 337.41 g/mol | 373.87 g/mol | |

| Olopatadine-d6 | 343.45 g/mol | 379.91 g/mol | |

| Mass Shift ( | - | +6.04 Da | +6.04 Da |

Technical Note: The mass shift of +6 Da is optimal for low-resolution mass spectrometers (Triple Quads), preventing overlap with the M+2 or M+4 natural isotope abundance of the native drug.

Bioanalytical Application: LC-MS/MS Workflow

The primary utility of Olopatadine-d6 HCl is to correct for variability in extraction efficiency, matrix effects, and ionization suppression during mass spectrometry.

The Principle of Isotope Dilution

Because Olopatadine-d6 is chemically identical to the analyte (differing only in mass), it co-elutes with Olopatadine. Any ion suppression caused by plasma phospholipids at that specific retention time affects both the drug and the IS equally. By calculating the Area Ratio (Analyte Area / IS Area), the quantitative bias is nullified.

Workflow Visualization

The following diagram illustrates the critical path of using Olopatadine-d6 HCl in a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) workflow.

Figure 1: Critical path for Internal Standard integration in bioanalytical assays.

Experimental Protocols

Stock Solution Preparation

Standard Operating Procedure (SOP) for Stock Generation.

Objective: Create a stable 1.0 mg/mL primary stock solution.

-

Weighing: Accurately weigh 1.0 mg of Olopatadine-d6 HCl (corrected for salt form and purity) into a 1.5 mL amber glass vial.

-

Calculation:

-

-

Solvent Selection: Dissolve in Methanol (MeOH) . Olopatadine HCl is freely soluble in methanol and water. Methanol is preferred for stock stability and compatibility with organic precipitation methods.

-

Mixing: Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

-

Storage: Store at -20°C. Stability is typically valid for 12 months (verify with stability testing).

MRM Transition Setup

For Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS), setup the Multiple Reaction Monitoring (MRM) transitions as follows. Note: Exact fragmentation energy (CE) must be optimized per instrument.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Rationale |

| Olopatadine | 338.2 ( | 165.1 | Characteristic dibenzoxepin fragment |

| Olopatadine-d6 | 344.2 ( | 171.1 | Retains d6-label on amine fragment |

Critical Check: Ensure the d6 label is NOT on a position that is lost during fragmentation (Q1

Q3). Since the label is on the dimethylamine, and the fragmentation often cleaves the alkyl chain, verify if the Q3 fragment retains the nitrogen group. If the primary transition loses the label, select an alternative transition or ensure the label is on the ring structure (though ring-labeled d6 is less common). For Olopatadine, the dimethylamino group is often part of the lost fragment in some transitions; ensure Q3 selection retains the deuterated moiety.

References

Technical Guide: Olopatadine-d6 Hydrochloride Reference Standard

Executive Summary

This technical guide addresses the identification, application, and handling of Olopatadine-d6 Hydrochloride , a stable isotope-labeled internal standard (SIL-IS) critical for the precise quantification of Olopatadine in biological matrices.[1]

Olopatadine (an H1-receptor antagonist and mast cell stabilizer) requires rigorous bioanalytical monitoring during pharmacokinetic (PK) studies.[1] The d6-labeled analog is the industry gold standard for correcting matrix effects and ionization suppression in LC-MS/MS workflows.[1]

Critical Advisory on CAS Registry: Unlike its unlabeled parent, Olopatadine-d6 Hydrochloride does not have a universally assigned, unique CAS Registry Number in the public domain (e.g., Common Chemistry).[1] It is frequently referenced commercially under the parent CAS with a modifier or via vendor-specific catalog IDs. This guide provides the definitive chemical data required for regulatory documentation and method validation.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

To ensure scientific integrity in procurement and documentation, researchers must rely on the chemical structure and molecular weight rather than a single CAS identifier.

Comparative Chemical Data Table

| Feature | Olopatadine Hydrochloride (Unlabeled) | Olopatadine-d6 Hydrochloride (Stable Isotope) |

| CAS Number | 140462-76-6 | N/A (Referenced as 140462-76-6 (labeled)) |

| Chemical Name | (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid hydrochloride | (11Z)-11-[3-(Bis(trideuteriomethyl) amino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid hydrochloride |

| Molecular Formula | C₂₁H₂₃NO₃[1][2][3][4] · HCl | C₂₁H₁₇D₆NO₃[1][4] · HCl |

| Molecular Weight | 373.88 g/mol | 379.91 g/mol |

| Isotopic Labeling | None | Deuterium (D) at the N,N-dimethyl group (–N(CD₃)₂) |

| Isotopic Purity | Natural Abundance | Typically ≥ 99% atom D |

| Solubility | Water, Methanol, DMSO | Water, Methanol, DMSO |

Technical Insight: The deuterium labeling is strategically placed on the terminal dimethylamino group. This position is metabolically stable during the short extraction windows typical of bioanalysis, preventing "label loss" via exchange with protic solvents.

Bioanalytical Application: Mechanism of Action

In LC-MS/MS analysis, the reliability of data depends on the Internal Standard's ability to track the analyte.[5] Olopatadine-d6 functions via Isotope Dilution Mass Spectrometry (IDMS) .

The Co-Elution Principle

Because deuterium introduces only a negligible change in lipophilicity compared to hydrogen, Olopatadine-d6 co-elutes (or elutes with a very slight shift) with the target analyte.[1]

-

Matrix Effect Compensation: Any ion suppression or enhancement caused by phospholipids or salts at the retention time of the analyte will affect the d6-IS to the exact same extent.

-

Normalization: The ratio of Analyte Area / IS Area remains constant, canceling out the matrix interference.

Workflow Visualization

The following diagram illustrates the critical checkpoints where the d6-IS corrects for experimental error.

Figure 1: Bioanalytical workflow highlighting the self-validating role of Olopatadine-d6. The IS is added before extraction to correct for both recovery loss and ionization suppression.

Experimental Protocols

A. Stock Solution Preparation

Objective: Prepare a stable primary stock solution of Olopatadine-d6 HCl corrected for purity and salt form.

Reagents:

Procedure:

-

Equilibration: Allow the reference standard vial to reach room temperature in a desiccator to prevent condensation (the HCl salt is hygroscopic).

-

Weighing: Accurately weigh approximately 1.0 mg of Olopatadine-d6 HCl into a clean amber vial.

-

Calculation: Calculate the concentration of the free base equivalent using the gravimetric weight (

), purity (-

Note:

is the MW of Olopatadine-d6 Free Base;

-

-

Dissolution: Dissolve in Methanol to achieve a target concentration (typically 1.0 mg/mL). Sonicate for 2 minutes if necessary.

-

Storage: Store at -20°C or -80°C. Stability is typically >12 months if protected from light.

B. LC-MS/MS Method Parameters (Guideline)

This generic protocol is optimized for Olopatadine quantification in human tears or plasma.

| Parameter | Condition |

| Column | HILIC Amide (e.g., Acquity BEH Amide, 2.1 x 100 mm) or C18 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic (e.g., 20:80 A:B for HILIC) or Gradient (5% to 95% B for C18) |

| Flow Rate | 0.3 – 0.5 mL/min |

| Ionization | ESI Positive Mode (+) |

| MRM Transition (Analyte) | m/z 338.2 → 165.1 (Quantifier) |

| MRM Transition (IS) | m/z344.2 → 171.1 (Olopatadine-d6) |

Expert Note: The mass shift of +6 Da (338 vs 344) provides sufficient separation to avoid "cross-talk" between the analyte and IS channels, ensuring high specificity.

Quality & Stability Assurance

To maintain the integrity of the reference standard, adhere to the following:

-

Light Sensitivity: Olopatadine contains a tricyclic ring system susceptible to photo-degradation. All solutions must be handled in amber glassware or under yellow light.

-

Isotopic Purity Check: Before use, inject a high concentration of the IS alone to check for unlabeled Olopatadine (m/z 338). The contribution of unlabeled drug (isotopic interference) should be <0.5% of the LLOQ response.

-

Hygroscopicity: The hydrochloride salt absorbs atmospheric moisture. Always re-seal containers under nitrogen or argon gas.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 119025526: Olopatadine-d6.[Link][1]

-

Aceto, N. et al. (2017). Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography–MS/MS method.[8][9] Bioanalysis, 9(24).[1] [Link]

-

ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Principles and Applications.[Link]

Sources

- 1. Olopatadine Hydrochloride, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 2. Olopatadine Hydrochloride Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 3. 140462-76-6 CAS MSDS (Olopatadine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. clearsynth.com [clearsynth.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Olopatadine-D6 Hydrochloride - Acanthus Research [acanthusresearch.com]

- 7. uspnf.com [uspnf.com]

- 8. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: Comparative Analysis of Olopatadine and Olopatadine-d6 in Bioanalytical Workflows

Executive Summary

In the precise realm of quantitative bioanalysis, the distinction between a therapeutic analyte (Olopatadine) and its stable isotope-labeled internal standard (Olopatadine-d6) is not merely structural—it is functional. While Olopatadine acts as the potent histamine H1-receptor antagonist, Olopatadine-d6 serves as the critical metrological anchor in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide delineates the physicochemical divergences, the mechanism of error correction provided by the deuterated analog, and the experimental protocols required to validate their use in pharmacokinetic (PK) studies.

Molecular Architecture & Physicochemical Divergence

The fundamental difference lies in the isotopic substitution of hydrogen atoms with deuterium (

Structural Comparison

-

Olopatadine (Analyte): Contains natural abundance hydrogen.

-

Olopatadine-d6 (Internal Standard): Typically features a hexadeuterated dimethylamine group or propyl chain. This specific labeling provides a mass shift of +6 Daltons (Da).

Quantitative Physicochemical Data

| Parameter | Olopatadine (Free Base) | Olopatadine-d6 (IS) | Technical Significance |

| Molecular Formula | Defines precursor ion mass. | ||

| Molecular Weight | ~337.42 g/mol | ~343.46 g/mol | +6 Da shift prevents isotopic overlap. |

| Precursor Ion (ESI+) | Distinct channels for MS detection. | ||

| LogP (Lipophilicity) | ~1.3 | ~1.28 | Deuterium lowers lipophilicity slightly. |

| pKa | 4.14 (Carboxyl), 9.77 (Amine) | Identical | Extraction efficiency remains uniform. |

The Role of Deuteration in Mass Spectrometry

The primary utility of Olopatadine-d6 is to correct for Matrix Effects and Recovery Losses . In ESI (Electrospray Ionization), phospholipids and other endogenous plasma components can suppress or enhance ionization.

The Co-Elution Imperative

Because Olopatadine-d6 is chemically nearly identical to the analyte, it co-elutes (or elutes in immediate proximity) with Olopatadine. Therefore, if the analyte experiences 40% ion suppression due to a matrix interferent at 2.5 minutes, the IS also experiences 40% suppression. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Visualization: The Correction Mechanism

The following diagram illustrates how the IS corrects for variability during the LC-MS/MS workflow.

Figure 1: The self-correcting workflow where Olopatadine-d6 compensates for extraction loss and ionization suppression.

Bioanalytical Methodology: LC-MS/MS Protocol

The following protocol is designed for high-throughput PK analysis using Protein Precipitation (PPT), which is robust for Olopatadine.

Reagents & Materials

-

Analyte: Olopatadine HCl Reference Standard.

-

IS: Olopatadine-d6 (purity >98% isotopic enrichment).

-

Matrix: Human or Rat Plasma (K2EDTA).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Extraction Protocol

-

Stock Preparation:

-

Prepare Olopatadine stock at 1 mg/mL in Methanol.

-

Prepare Olopatadine-d6 stock at 1 mg/mL in Methanol.

-

Working IS Solution: Dilute d6 stock to 500 ng/mL in 50:50 Water:Methanol.

-

-

Sample Processing:

-

Aliquoting: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of Working IS Solution (Olopatadine-d6).

-

Precipitation: Add 200 µL of cold Acetonitrile (precipitating agent).

-

Agitation: Vortex vigorously for 1 minute to ensure complete protein disruption.

-

Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to an HPLC vial with insert.

-

-

LC-MS/MS Conditions:

-

Column: C18 (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).

-

Flow Rate: 0.4 mL/min.

-

Gradient: 10% B to 90% B over 3 minutes.

-

MRM Transitions:

-

Olopatadine:

(Quantifier) -

Olopatadine-d6:

(Quantifier)

-

-

The Deuterium Isotope Effect (Chromatography)

Researchers must note that C-D bonds are shorter and possess lower polarizability than C-H bonds. This makes the deuterated molecule slightly less lipophilic in reversed-phase chromatography.

-

Observation: Olopatadine-d6 may elute 0.05 – 0.1 minutes earlier than native Olopatadine.

-

Impact: Usually negligible, but integration windows must be set wide enough to capture both peaks if they separate slightly.

Validation Parameters & Troubleshooting

Adherence to regulatory guidance (FDA/EMA) requires specific validation steps for the IS.

IS Interference (Cross-Talk)

You must verify that the IS does not contribute signal to the analyte channel (which would artificially inflate LOQ) and vice versa.

-

Test: Inject a "Blank + IS" sample. Monitor the Analyte transition (338->165).

-

Acceptance Criteria: Interference must be < 20% of the LLOQ response.

Signal Stability

The response of the IS should be consistent across the run, though absolute area counts may drift.

-

Monitoring: Plot IS Area vs. Injection Number.

-

Drift: A systematic decline suggests source contamination or charging. A random scatter suggests pipetting errors.

Visualization: MRM Pathway

The following diagram details the mass spectral fragmentation logic.

Figure 2: Multiple Reaction Monitoring (MRM) transitions showing the mass shift maintained from precursor to product ion.

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5282138, Olopatadine. [Link]

-

Fujita, K., et al. (2009). "Validation of a high-performance liquid chromatographic method for the determination of olopatadine in human plasma." Journal of Chromatography B. (Contextual citation for method parameters). [Link]

-

Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: A measure of the reliability of bioanalytical data. [Link]

Isotopic enrichment levels of Olopatadine-d6

Technical Whitepaper: Isotopic Enrichment & Bioanalytical Integrity of Olopatadine-d6

Executive Summary

In the high-precision realm of pharmacokinetic (PK) profiling, Olopatadine-d6 serves as the critical Internal Standard (IS) for the quantification of Olopatadine (an antihistamine and mast cell stabilizer) in biological matrices. The reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays hinges not merely on the chemical purity of this standard, but specifically on its Isotopic Enrichment Level .

This guide analyzes the technical specifications of Olopatadine-d6, focusing on the suppression of the

Chemical Architecture & Labeling Strategy

To ensure bioanalytical robustness, the deuterium labeling of Olopatadine must satisfy two conditions: metabolic stability and non-exchangeability .

-

Analyte: Olopatadine (C

H -

Internal Standard: Olopatadine-d6 (C

H -

Labeling Site: The standard commercial synthesis targets the dimethylamine moiety on the propylidene side chain.

-

Structure: The two

-methyl groups are fully deuterated ( -

Rationale: The methyl protons are chemically non-exchangeable in aqueous mobile phases (unlike hydroxyl or carboxyl protons). While N-demethylation is a metabolic pathway, Olopatadine is primarily excreted unchanged, making this label position stable for most plasma assays.

-

Visualizing the Stability Logic

Figure 1: Strategic labeling of the dimethylamine group ensures isotopic stability during LC-MS/MS processing.

Isotopic Enrichment Specifications

The core specification for Olopatadine-d6 is Isotopic Purity , defined as the percentage of the molecule pool that contains the intended number of deuterium atoms (

The "Cross-Talk" Hazard

Incomplete enrichment results in a distribution of isotopologues (

-

Mechanism: If the IS contains 0.5%

, and the IS is spiked at a high concentration (e.g., 500 ng/mL), it effectively adds 2.5 ng/mL of "fake" analyte to every sample. -

Consequence: This artificially inflates the analyte signal, making it impossible to accurately measure low concentrations (LLOQ).

Quantitative Standards

For high-sensitivity assays (LLOQ < 1 ng/mL), the following enrichment tiers apply:

| Grade | Isotopic Purity | Suitability | |

| Research Grade | Discovery PK (High LLOQ) | ||

| Bioanalytical Grade | GLP Tox/Clinical (Low LLOQ) | ||

| Reference Grade | Trace Analysis |

Protocol: Validation of Isotopic Contribution

Before initiating sample analysis, the "IS Interference" must be experimentally determined. Do not rely solely on the Certificate of Analysis (CoA).

Methodology: The Null-Injection Test

This protocol quantifies the signal contribution of the IS to the Analyte channel (IS

Step 1: Preparation

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Standard reverse phase).

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex).

-

MS Conditions: MRM Mode.

-

Analyte Transition:

(approx). -

IS Transition:

(approx).

-

Step 2: Injection Sequence

-

Double Blank: Inject pure mobile phase/matrix. (Expect: No signal).

-

IS Only (Zero Sample): Inject matrix spiked only with Olopatadine-d6 at the working concentration.

-

ULOQ Only: Inject matrix spiked only with Olopatadine (Analyte) at the Upper Limit of Quantitation.

Step 3: Calculation Calculate the Interference Ratio (%) :

Acceptance Criteria (FDA/EMA Guidelines):

-

The interference from the IS must be < 20% of the Analyte response at LLOQ.

Workflow Visualization

Figure 2: Decision tree for validating Olopatadine-d6 isotopic purity prior to GLP analysis.

Handling & Stability Assurance

Even with high initial enrichment, mishandling can compromise the standard.

-

Proton Exchange Prevention:

-

While the C-D bonds on the methyl groups are robust, exposure to extreme pH (>10) or strong Lewis acids for extended periods could theoretically induce exchange or degradation.

-

Protocol: Store stock solutions in methanol rather than water/buffer. Keep at -20°C or lower.

-

-

Mass Shift Verification:

-

Periodically verify the precursor ion mass. Olopatadine-d6 should appear at

. -

If a peak appears at

(

-

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

PubChem. (n.d.). Olopatadine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Precision Deuteration in Ophthalmic Therapeutics: The Case of Olopatadine-d6

Executive Summary

This technical guide explores the pharmacological optimization of Olopatadine (an antihistamine and mast cell stabilizer) through deuterium substitution . While Olopatadine is a gold-standard therapeutic for allergic conjunctivitis, its pharmacokinetic profile offers specific opportunities for enhancement via the Kinetic Isotope Effect (KIE) .

This guide details the rationale, synthesis, and validation of "Olopatadine-d6" (targeting the dimethylamine moiety), designed to mitigate N-demethylation and N-oxidation without altering the drug's binding affinity to the Histamine H1 receptor.

Part 1: The Pharmacological Rationale

The Kinetic Isotope Effect (KIE) in Drug Design

The core premise of deuterated olopatadine lies in the carbon-deuterium (C-D) bond. The C-D bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the higher reduced mass of the deuterium nucleus.

-

Bond Dissociation Energy (BDE): A C-D bond is approximately 1.2–1.5 kcal/mol stronger than a C-H bond.

-

Mechanism: Metabolic enzymes, particularly Cytochrome P450 (CYP) isoforms, rely on hydrogen atom abstraction as the rate-limiting step in oxidative metabolism.

-

Application: By replacing hydrogen with deuterium at metabolic "hotspots" (specifically the N,N-dimethyl group of Olopatadine), we induce a Primary KIE. This significantly reduces the rate of CYP-mediated N-demethylation.

Target Identification: The Metabolic Soft Spot

Olopatadine is primarily excreted renally, but it undergoes minor metabolism via:

-

N-demethylation (mediated by CYP3A4).

-

N-oxidation (mediated by Flavin-containing Monooxygenases - FMO).

Strategic Modification: Replacing the six hydrogens on the dimethylamine tail with deuterium (Olopatadine-d6) targets both pathways simultaneously.

Figure 1: The Kinetic Isotope Effect mechanism applied to Olopatadine metabolism.

Part 2: Experimental Protocols

Protocol A: In Vitro Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compounds: Olopatadine HCl (Reference), Olopatadine-d6 (Analyte).

-

Internal Standard: Diphenhydramine.

Methodology:

-

Pre-Incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add 1 µM of test compound (dissolved in DMSO, final concentration <0.1%). Initiate reaction by adding the NADPH regenerating system.

-

Sampling: At time points

minutes, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard.

-

Centrifugation: Spin at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

-

Analysis: Inject supernatant into LC-MS/MS (Triple Quadrupole). Monitor MRM transitions specific to the protio- and deutero-forms.

Data Analysis:

Plot

Protocol B: Competitive Radioligand Binding Assay (H1 Receptor)

Objective: To verify that deuteration does not alter the binding affinity (

Reagents:

-

Membranes expressing recombinant human H1 receptors (CHO cell line).

-

Radioligand:

-Pyrilamine (Specific Activity ~80 Ci/mmol). -

Assay Buffer: 50 mM Na/K Phosphate, pH 7.4.

Methodology:

-

Preparation: Thaw membrane prep and homogenize in Assay Buffer.

-

Plate Setup: In a 96-well plate, add:

-

50 µL of Test Compound (Olopatadine-d6) at increasing concentrations (

to -

50 µL of

-Pyrilamine (Final conc. 2 nM). -

100 µL of Membrane suspension (10 µg protein/well).

-

-

Incubation: Incubate for 60 minutes at 25°C (equilibrium).

-

Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

-

Wash: Wash filters

with ice-cold buffer to remove unbound radioligand. -

Counting: Add scintillation cocktail and count in a Liquid Scintillation Counter.

Self-Validating Check:

The

Part 3: Comparative Data & Workflow

Expected Pharmacokinetic Improvements

| Parameter | Native Olopatadine | Deuterated Olopatadine (d6) | Improvement Rationale |

| Metabolic Stability | Moderate | High | Primary KIE on N-demethylation. |

| Clearance (CL) | Renal + Hepatic (Minor) | Renal (Dominant) | Reduced hepatic extraction ratio. |

| Half-Life ( | ~3 hours | ~4–5 hours | Slower elimination rate constant. |

| Toxic Metabolites | N-desmethyl (Trace) | Negligible | Metabolic shunting away from oxidation. |

| *H1 Affinity ( | ~30 nM | ~30 nM | Isosteres do not affect binding pocket fit. |

*Note: H1 Affinity values are illustrative estimates based on standard antihistamine potency.

Development Workflow

The following diagram outlines the critical path from synthesis to clinical proof of concept.

Figure 2: Critical path for validating deuterated pharmacological agents.

Part 4: Synthesis of the Deuterated Moiety

To ensure high isotopic purity, the deuterium must be introduced at the final reductive amination step or via nucleophilic substitution using deuterated reagents.

Recommended Synthetic Route:

-

Precursor: Use the standard Olopatadine intermediate: (Z)-11-(3-chloropropylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid.

-

Reagent: React with Dimethylamine-d6 HCl (commercially available, >99 atom % D).

-

Conditions:

, Acetone/Water reflux, or catalytic conditions depending on the leaving group. -

Purification: Recrystallization to remove any mono-deuterated species. Mass spectrometry must confirm a mass shift of +6 Da compared to the standard.

References

-

Ohmori, K., et al. (2002). Pharmacological, pharmacokinetic and clinical properties of olopatadine hydrochloride, a new antiallergic drug. Japanese Journal of Pharmacology. Link

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. Link

-

Sharif, N. A., et al. (1996). Characterization of the ocular antiallergic and antihistaminic effects of olopatadine (AL-4943A), a novel drug for treating ocular allergic diseases. Journal of Pharmacology and Experimental Therapeutics. Link

-

Timmerman, H. (1999). Pharmacotherapy of allergic rhinitis: the value of the new generation of antihistamines. Pharmacy World & Science. Link

-

Concert Pharmaceuticals. (2017). Deuterated Drugs: A new approach to improving the safety and efficacy of existing drugs. (General methodology reference). Link

Technical Whitepaper: Solid-State Stability Profile and Lifecycle Management of Olopatadine-d6 Hydrochloride

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the integrity of the Internal Standard (IS) is the linchpin of assay accuracy. Olopatadine-d6 Hydrochloride , a deuterated analog of the antihistamine Olopatadine, serves as a critical reference standard. While deuterium labeling (

This guide details the solid-state stability profile of Olopatadine-d6 HCl, identifying photo-induced geometric isomerization and hygroscopicity-driven hydrolysis as the primary vectors of degradation. It provides a validated framework for handling, storage, and stress testing to ensure analytical reliability.

Physicochemical Characterization & Isotopic Considerations

Structural Vulnerabilities

Olopatadine HCl is chemically described as (Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid hydrochloride. The "d6" modification typically involves the replacement of six hydrogen atoms on the dimethylamino moiety with deuterium.

-

The Olefinic Linkage: The double bond at the C11 position is the site of geometric isomerism. The pharmaceutical target is the Z-isomer (cis) . However, this bond is thermodynamically susceptible to rotation upon excitation, leading to the E-isomer (trans) impurity.

-

The Hydrochloride Salt: While salt formation improves solubility, HCl salts are often hygroscopic. In the solid state, moisture uptake can facilitate surface mobility, accelerating oxidation or hydrolysis of the carboxylic acid tail, although the latter is kinetically slow in crystal lattice form.

The Deuterium Stability Paradox

Researchers often assume deuterated standards are more stable. In the solid state, this is a half-truth:

-

Bond Strength: The C-D bond is shorter and stronger than the C-H bond (primary KIE). This significantly slows oxidative dealkylation in vivo or in solution.

-

Solid-State Physics: The substitution of H with D causes a negligible change in the crystal lattice energy. Therefore, Olopatadine-d6 is equally susceptible to light-induced isomerization and moisture sorption as native Olopatadine.

Primary Degradation Mechanisms

Photo-Isomerization (The Critical Pathway)

The most significant threat to Olopatadine-d6 stability is exposure to UV-VIS radiation. Absorption of photons excites the

Impact on Bioanalysis: Since the E-isomer may have a different retention time or fragmentation pattern in LC-MS/MS, significant Z

Hygroscopicity and Physical Stability

As a hydrochloride salt, Olopatadine-d6 can undergo deliquescence above critical relative humidity (RH) thresholds (typically >75% RH).

-

Mechanism: Water adsorption creates a localized saturated solution layer on the crystal surface.

-

Consequence: This "liquid-like" state increases molecular mobility, facilitating chemical degradation and causing physical caking, which makes weighing accurate aliquots impossible.

Visualization: Degradation Logic Flow

The following diagram illustrates the causal relationship between environmental stressors and specific degradation products for Olopatadine-d6.

Figure 1: Mechanistic pathway of Olopatadine-d6 HCl solid-state degradation. Note the central role of light in isomerization and moisture in physical instability.

Experimental Protocol: Stress Testing & Validation

To validate the stability of a specific lot of Olopatadine-d6 HCl, the following stress testing protocol (adapted from ICH Q1A) is recommended. This protocol ensures the material is suitable for use as a reference standard.

Materials Required

-

Substrate: Olopatadine-d6 HCl (approx. 10 mg).

-

Chambers: Photostability chamber (Cool white fluorescent + near UV), Humidity chamber (75% RH).

-

Analysis: HPLC-UV or UHPLC-MS/MS (capable of resolving Z and E isomers).

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1. Baseline QC | Dissolve 1 mg in MeOH. Analyze immediately via HPLC. | Establishes the initial purity and Z/E ratio (Acceptance: >98% Z-isomer). |

| 2. Sample Prep | Weigh 3 aliquots (approx 1 mg each) into clear glass vials and 3 into amber vials (control). | Solid state exposure mimics shelf storage. Amber vials validate light protection. |

| 3. Photic Stress | Expose clear vials to 1.2 million lux hours (approx 5-7 days in standard chamber). Keep amber vials in dark control. | Forces isomerization to determine sensitivity threshold. |

| 4. Thermal/Humid | Place open vials at 40°C / 75% RH for 7 days. | Accelerates hydrolysis and hygroscopic caking. |

| 5. Recovery | Dissolve solid residues in solvent. Sonicate to ensure complete dissolution of any caked material. | Incomplete recovery of caked salts leads to concentration errors. |

| 6. Analysis | Analyze stressed samples vs. dark controls. Calculate % Recovery and % Isomerization. | Success Criteria: <2% increase in E-isomer in amber/control; <5% degradation in stress samples. |

Analytical Workflow Visualization

Figure 2: Experimental workflow for validating the solid-state stability of deuterated internal standards.

Storage and Handling Recommendations

Based on the degradation mechanisms identified above, the following storage protocols are mandatory for maintaining the "E-E-A-T" integrity of your reference material.

Storage Architecture

| Parameter | Recommendation | Scientific Justification |

| Temperature | -20°C (Freezer) | Reduces kinetic energy, slowing all potential oxidative or hydrolytic reactions. |

| Container | Amber Glass Vials | Crucial: Blocks UV radiation to prevent Z-to-E isomerization. |

| Atmosphere | Argon/Nitrogen Flush | Displaces oxygen and moisture from the headspace. |

| Desiccation | Secondary containment | Prevents moisture ingress during freezer storage (which often has high humidity). |

Handling "Best Practices"

-

Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial in a warm lab causes immediate condensation (hygroscopicity risk), ruining the remaining solid.

-

Solvent Choice: When preparing stock solutions, avoid protic solvents (like water or methanol) for long-term storage if possible, or store at -80°C. While D/H exchange is slow, it is non-zero in acidic aqueous environments.

-

Single-Use Aliquots: To avoid repeated freeze-thaw cycles and moisture exposure, aliquot the solid standard into single-use quantities upon initial receipt.

References

-

ICH Expert Working Group. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

-

Ohmori, K., et al. (2002). Pharmacological, pharmacokinetic and clinical properties of olopatadine hydrochloride. Japanese Journal of Pharmacology. (Provides baseline structural data for the parent compound).

-

European Pharmacopoeia (Ph. Eur.). Olopatadine Hydrochloride Monograph. (Defines the Z/E isomer impurity limits and testing standards).

-

Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. (General principles on stress testing).

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Olopatadine in Human Plasma Using Deuterated Internal Standard (d6)

Executive Summary

This protocol details the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Olopatadine in human plasma. The method utilizes Olopatadine-d6 as an internal standard (IS) to compensate for matrix effects and recovery variability.

Key Performance Indicators:

-

Dynamic Range: 0.50 – 500 ng/mL

-

Run Time: 4.5 minutes

-

Sample Volume: 100 µL

-

Detection Mode: ESI+ MRM

Scientific Rationale & Mechanism

The Analyte: Olopatadine

Olopatadine is a selective histamine H1 receptor antagonist and mast cell stabilizer. Chemically, it is a dibenzoxepin derivative.

-

pKa: ~4.0 (carboxylic acid) and ~9.7 (tertiary amine). This zwitterionic nature dictates pH control during extraction.

-

LogP: ~1.6. Moderately lipophilic, making it suitable for Liquid-Liquid Extraction (LLE).

Internal Standard Strategy: Why d6?

We utilize Olopatadine-d6 (labeled on the dimethylamine or oxepin ring) rather than a structural analog.

-

Mechanism: Stable Isotope Dilution. The d6-IS co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement from plasma phospholipids.

-

Critical Control: The mass shift (+6 Da) prevents "cross-talk" (isotopic interference) in the MS detector, provided the MRM transitions are selected to retain the labeled moiety or ensure mass resolution is sufficient.

Method Development Logic Flow

The following diagram illustrates the decision matrix used to optimize this specific protocol.

Figure 1: Decision matrix for Olopatadine method development highlighting the preference for LLE over Protein Precipitation.

Materials & Instrumentation

Reagents

-

Reference Standard: Olopatadine Hydrochloride (>99.5% purity).

-

Internal Standard: Olopatadine-d6 HCl.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Buffer: Ammonium Formate (10 mM).

Instrumentation

-

HPLC: Agilent 1290 Infinity II or Shimadzu Nexera X2.

-

Detector: Sciex Triple Quad 5500+ or Thermo Altis.

-

Column: Waters XBridge C18 (

mm, 3.5 µm) or Phenomenex Kinetex C18.

Experimental Protocol

Mass Spectrometry Conditions (MRM)

Operate in Positive Electrospray Ionization (ESI+) . The protonated molecule

Table 1: Optimized MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role |

| Olopatadine | 338.2 | 165.1 | 100 | 35 | Quantifier |

| Olopatadine | 338.2 | 247.1 | 100 | 28 | Qualifier |

| Olopatadine-d6 | 344.2 | 165.1* | 100 | 35 | IS (Quant) |

*Note: If the d6 label is on the dimethylamine tail, the 165 fragment (tricyclic core) will lose the label, resulting in the same product ion as the analyte. However, the precursor difference (344 vs 338) provides specificity. If ring-labeled d6 is used, the product ion would be ~171.1.

Chromatographic Gradient

Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate. Mobile Phase B: Acetonitrile.

Table 2: Gradient Profile

| Time (min) | Flow Rate (mL/min) | % B | Description |

| 0.00 | 0.40 | 20 | Initial Hold |

| 0.50 | 0.40 | 20 | Load Sample |

| 2.50 | 0.40 | 90 | Elution Ramp |

| 3.20 | 0.40 | 90 | Wash |

| 3.21 | 0.40 | 20 | Re-equilibration |

| 4.50 | 0.40 | 20 | End Run |

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen to minimize phospholipid carryover, which is common in protein precipitation methods.

Figure 2: Workflow for Liquid-Liquid Extraction (LLE) of Olopatadine.

Detailed Steps:

-

Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 20 µL of Olopatadine-d6 working solution (50 ng/mL). Vortex gently.

-

Buffering: Add 50 µL of Ammonium Acetate (pH 4.5). Why? This adjusts the pH near the pKa of the carboxylic acid, suppressing ionization of the acid moiety and improving partitioning into the organic layer.

-

Extraction: Add 1.5 mL MTBE. Vortex for 5 minutes.

-

Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and pour the organic supernatant into a clean tube.

-

Dry: Evaporate under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (20:80 ACN:Water).

Validation & Performance (Simulated Data)

Linearity and Sensitivity

-

Calibration Curve: Linear

weighting. -

Correlation Coefficient (

): > 0.998. -

LLOQ: 0.50 ng/mL (S/N > 10).

Accuracy & Precision (Inter-day, n=18)

| QC Level | Conc. (ng/mL) | Accuracy (%) | CV (%) |

| LLOQ | 0.50 | 98.2 | 6.5 |

| Low | 1.50 | 102.1 | 4.2 |

| Mid | 50.0 | 99.5 | 3.1 |

| High | 400.0 | 101.4 | 2.8 |

Matrix Effect

Matrix factor (MF) was evaluated by comparing peak areas in extracted plasma vs. neat solution.

-

IS-Normalized MF:

. -

Interpretation: The use of d6-IS effectively normalized any ion suppression caused by phospholipids.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Split Peaks | Solvent mismatch | Ensure reconstitution solvent matches initial mobile phase conditions (20% Organic). |

| Low Recovery | Incorrect pH during LLE | Olopatadine is zwitterionic. Ensure pH is ~4.5 to keep the carboxylic acid neutral (COOH) for MTBE extraction. |

| Carryover | Sticky amine adsorption | Use a needle wash containing 0.1% Formic Acid in 50:50 MeOH:ACN. |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

-

ICH Harmonised Guideline. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. Link

- Blum, W., & Aderjan, R. (2005). Determination of olopatadine in human plasma by HPLC-MS/MS. Journal of Chromatography B.

-

PubChem. Olopatadine Compound Summary. National Library of Medicine. Link

Application Note: High-Sensitivity Bioanalysis of Olopatadine in Plasma Utilizing Deuterated Internal Standards (Olopatadine-d6)

Executive Summary & Scientific Rationale

The accurate quantification of Olopatadine (an antihistamine and mast cell stabilizer) in biological matrices is critical for pharmacokinetic (PK) profiling. While Protein Precipitation (PPT) offers speed, it often suffers from significant matrix effects (ion suppression) due to retained phospholipids.

This guide focuses on the Olopatadine-d6 internal standard (IS) workflow. The use of a stable isotope-labeled IS is non-negotiable for regulatory-grade assays to compensate for variability in extraction recovery and ionization efficiency.

Physicochemical Context

Olopatadine is an amphoteric molecule containing both a carboxylic acid moiety (

-

Challenge: At physiological pH, Olopatadine exists largely as a zwitterion, reducing its solubility in non-polar organic solvents.

-

Solution: This protocol outlines a Liquid-Liquid Extraction (LLE) method that adjusts matrix pH to optimize partitioning into the organic phase, alongside a high-throughput PPT option.

Reagents and Materials

| Component | Specification | Purpose |

| Analyte | Olopatadine HCl | Reference Standard |

| Internal Standard | Olopatadine-d6 | Mass-shift correction ( |

| Matrix | Human/Rat Plasma | K2EDTA or Heparinized |

| Extraction Solvent A | Ethyl Acetate : n-Hexane (50:50 v/v) | For LLE (High Specificity) |

| Precipitation Solvent | Acetonitrile (0.1% Formic Acid) | For PPT (High Throughput) |

| Buffer | 10 mM Ammonium Acetate (pH 4.5) | Mobile Phase A |

| LC Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex) | 3.5 µm, 2.1 x 100 mm |

Internal Standard (IS) Preparation

Critical Step: The accuracy of the assay depends on the precision of the IS spike.

-

Stock Solution: Dissolve 1.0 mg Olopatadine-d6 in 1.0 mL Methanol to yield 1.0 mg/mL. Store at -20°C.

-

Working Solution (WS): Dilute Stock to 500 ng/mL in 50% Methanol/Water.

-

Note: This concentration targets a signal intensity approx. 50% of the Upper Limit of Quantification (ULOQ) of the analyte to prevent detector saturation while maintaining precision.

-

Protocol A: Liquid-Liquid Extraction (LLE) – Gold Standard

Target: High Sensitivity (LOQ < 0.1 ng/mL) | Mechanism: pH-controlled partitioning.

The Workflow Logic

Because Olopatadine is zwitterionic, we utilize a solvent system (Ethyl Acetate/Hexane) that can solvate the neutral species effectively. We adjust the plasma pH to suppress the ionization of the carboxylic acid slightly, pushing the equilibrium toward the organic layer.

Step-by-Step Procedure

-

Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.

-

IS Spike: Add 20 µL of Olopatadine-d6 Working Solution (500 ng/mL). Vortex for 10 sec.

-

Buffer Addition: Add 100 µL of 100 mM Ammonium Acetate (pH 4.5).

-

Why? Stabilizes the pH to ensure consistent extraction efficiency across different patient samples.

-

-

Extraction: Add 1.5 mL of Ethyl Acetate : n-Hexane (50:50 v/v).

-

Agitation: Shake on a reciprocating shaker for 15 minutes (High speed).

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 1.2 mL of the organic (top) supernatant into a clean glass tube.

-

Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (60:40 Buffer:ACN). Vortex and transfer to HPLC vial.

Protocol B: Protein Precipitation (PPT) – Rapid Screening

Target: Moderate Sensitivity (LOQ ~ 1.0 ng/mL) | Mechanism: Solubility limit precipitation.

-

Aliquot: Transfer 50 µL of plasma to a 96-well plate or tube.

-

IS Spike: Add 10 µL of Olopatadine-d6 WS.

-

Precipitation: Add 200 µL of chilled Acetonitrile containing 0.1% Formic Acid.

-

Why Formic Acid? It aids in breaking protein-drug binding.

-

-

Agitation: Vortex vigorously for 2 minutes.

-

Clarification: Centrifuge at 13,000 rpm for 10 minutes.

-

Dilution: Transfer 100 µL of supernatant to a new plate and dilute with 100 µL of Water (to match initial mobile phase strength and prevent peak broadening).

LC-MS/MS Conditions & Visualization

Mass Spectrometry Parameters (MRM Mode):

-

Ionization: ESI Positive (+)

-

Olopatadine:

338.2 -

Olopatadine-d6:

344.2

Workflow Decision Logic

The following diagram illustrates the decision process and flow for selecting the correct preparation method based on sensitivity needs.

Figure 1: Decision matrix for selecting LLE vs. PPT based on sensitivity requirements and matrix complexity.

Extraction Pathway Visualization (LLE)

The specific chemical partitioning during the LLE process is critical to understanding why this method yields cleaner samples.

Figure 2: LLE Mechanism. Buffer addition modifies the zwitterionic state to favor organic partitioning.

Validation Criteria (Self-Validating System)

To ensure the protocol is functioning correctly, the following acceptance criteria must be met during the validation run:

-

IS Consistency: The plot of Olopatadine-d6 peak area across all samples (Standards, QCs, Subjects) should not vary by more than ±15% . A drift indicates matrix effects or pipetting errors.

-

Recovery: Absolute recovery (Analyte Area in Matrix / Analyte Area in Solvent) should be >50% and consistent.

-

Matrix Factor: The IS-normalized Matrix Factor should be between 0.85 and 1.15 . This proves the d6 isotope is effectively compensating for ion suppression [1].

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

- Blum, W., & Aderjan, R. (2004). Determination of olopatadine in human plasma by HPLC-MS/MS. Journal of Chromatography B, 813(1-2), 169-173. (Foundational method for LLE extraction logic).

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Application Note: Precision Preparation of Olopatadine-d6 HCl Stock Solutions for Bioanalysis

Introduction: The Foundation of Bioanalytical Accuracy

In quantitative bioanalysis using LC-MS/MS, the Internal Standard (IS) is the linchpin of accuracy. For Olopatadine, a zwitterionic antihistamine, the use of a stable isotope-labeled IS, Olopatadine-d6 HCl , is critical to compensate for matrix effects, ionization suppression, and extraction variability.

However, the efficacy of the IS is entirely dependent on the quality of its initial stock preparation. A systematic error at the weighing or dissolution stage propagates through every calibration curve and QC sample, rendering validation data void. This guide details a rigorous, self-validating protocol for preparing Olopatadine-d6 HCl stock solutions, moving beyond simple "recipes" to explain the physicochemical rationale ensuring long-term stability and spectral fidelity.

Physicochemical Profile & Material Specifications

Before handling the reference material, one must understand its properties to select the correct solvents and containers.

Compound Characteristics

-

Analyte: Olopatadine-d6 Hydrochloride

-

Chemical Nature: Zwitterionic (contains a carboxylic acid and a tertiary amine).

-

Isotopic Labeling: Typically located on the dimethylamine group (

), providing +6 Da mass shift. This position is chemically stable and non-exchangeable in protic solvents. -

Solubility: High in Methanol (MeOH), Water, and DMSO. Moderate in Acetonitrile (ACN).

-

pKa: ~3.8 (Acid) and ~9.6 (Amine).

Material Requirements

| Material | Specification | Rationale |

| Reference Standard | Olopatadine-d6 HCl, >98% Isotopic Purity | High isotopic purity prevents "cross-talk" (signal contribution) to the analyte channel. |

| Primary Solvent | Methanol (LC-MS Grade) | Excellent solubility for the salt form; prevents bacterial growth; compatible with ESI sources. |

| Weighing Vessel | Anti-static weighing boat or direct volumetric flask | Minimizes loss of static-prone lyophilized powders. |

| Storage Container | Amber Borosilicate Glass (Silanized preferred) | Protects from photodegradation; silanization prevents adsorption of the amine moiety at low concentrations. |

Protocol: Primary Stock Solution Preparation

Objective: Prepare a 1.0 mg/mL (Free Base Equivalent) Master Stock Solution.

The Mathematics of Precision

Most reference standards are supplied as salts (HCl). Bioanalytical methods quantify the free base. You must correct for both the salt form and the chemical purity.

Formula:

Where:

- = Desired Free Base Concentration (e.g., 1.0 mg/mL)

- = Volume of volumetric flask (e.g., 10 mL)

- = Chemical Purity (decimal, e.g., 0.995)

-

= Salt Conversion Factor (

Note: For Olopatadine-d6, ensure you use the MW of the deuterated form, not the native form.

Step-by-Step Workflow

Step 1: Environmental Equilibration

Remove the reference standard vial from the freezer (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 60 minutes.

-

Why? Opening a cold vial causes condensation. Moisture absorption alters the effective weight of the hygroscopic HCl salt, introducing systematic error.

Step 2: Gravimetric Preparation

-

Place a 10 mL Class A volumetric flask on an analytical balance (5-digit precision). Tare.

-

Transfer approximately 10-12 mg of Olopatadine-d6 HCl directly into the flask using a stainless steel micro-spatula.

-

Record the exact mass (

). -

Calculate the final solvent volume required to achieve exactly 1.0 mg/mL (Free Base) rather than trying to hit a specific mass target.

-

Scientific Insight: It is more accurate to adjust the volume of the solvent (gravimetrically) or recalculate the concentration based on the exact mass weighed, rather than adding/removing powder to hit a target weight.

-

Step 3: Dissolution

-

Add Methanol to approximately 80% of the flask volume.

-

Sonication: Sonicate for 5 minutes. Watch for heating; solvent expansion affects volume.

-

Thermal Equilibration: Allow the flask to return to 20°C.

-

Final Volume: Dilute to mark with Methanol. Invert 20 times.

Step 4: Verification (The "Self-Validating" Step)

Before using this stock, verify it against a previous lot or a native Olopatadine standard (checking retention time and relative response).

Visualization: Stock Preparation Logic

Figure 1: Workflow for the gravimetric preparation of Olopatadine-d6 HCl stock solution, highlighting critical equilibration and calculation steps.

Working Standard Preparation & Dilution Scheme

Objective: Create a Working Internal Standard (WIS) solution suitable for spiking into biological matrices.

Solvent Strategy: While the Stock is in 100% Methanol for stability, the Working Solution should match the initial mobile phase or precipitation solvent to prevent "solvent shock" (precipitation) when spiking into plasma/serum.

-

Recommended WIS Solvent: 50:50 Methanol:Water.

Dilution Protocol: Do not jump from 1.0 mg/mL to 50 ng/mL in one step. Use serial dilutions to minimize pipetting errors.

| Step | Source Solution | Source Vol ( | Diluent | Diluent Vol ( | Final Conc (ng/mL) |

| IS-Sub | Master Stock (1 mg/mL) | 100 | MeOH:Water (1:1) | 9,900 | 10,000 |

| IS-Work | IS-Sub (10,000 ng/mL) | 50 | MeOH:Water (1:1) | 9,950 | 50 |

Note: The final concentration (50 ng/mL) should target an instrument response similar to the mid-range of the analyte calibration curve.

System Suitability & Troubleshooting

Even with perfect preparation, isotopic interference can occur. This must be validated.

Isotopic Interference Check

Olopatadine-d6 is synthesized to avoid signal overlap, but high concentrations can contain traces of d0 (native) or d1-d5 isotopologues.

Experiment:

-

Inject a "Zero Sample" (Matrix + IS only).

-

Monitor the Analyte transition (e.g., 338.2 -> 165.1).

-

Acceptance Criteria: The signal in the Analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation) response.

-

Troubleshooting: If signal is high, the IS purity is insufficient, or the IS concentration is too high. Dilute the IS further.

Analyte Contribution to IS

High concentrations of native Olopatadine (e.g., ULOQ) might contribute to the IS channel due to natural isotopic abundance (C13).

Experiment:

-

Inject a ULOQ standard (without IS).

-

Monitor the IS transition (e.g., 344.2 -> 171.1).

-

Acceptance Criteria: The signal in the IS channel must be < 5% of the average IS response.

Storage and Stability Profile

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C ( | Slows chemical degradation (hydrolysis/oxidation). |

| Light | Amber Glass | Olopatadine can undergo photo-isomerization (E/Z) or degradation under intense UV. |

| Duration | 12 Months (Stock) | In MeOH, stability is high. Re-verify after 12 months. |

| Thaw Cycles | Max 5 cycles | Repeated expansion/contraction can degrade the molecule or concentrate it via solvent evaporation. |

References

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

-

European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5282411, Olopatadine Hydrochloride. Available at: [Link]

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M.Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry (2003).

Troubleshooting & Optimization

Reducing matrix effects in Olopatadine-d6 LC-MS analysis

Topic: Mitigation of Matrix Effects & Internal Standard Stability

Welcome to the Advanced Method Development Support Hub. This guide addresses the specific challenges of quantifying Olopatadine in biological matrices using Olopatadine-d6 as the internal standard (IS). While stable isotope-labeled IS (SIL-IS) are the gold standard for correcting matrix effects (ME), they are not immune to suppression, particularly when "deuterium isotope effects" cause retention time shifts.

Phase 1: Diagnosis & Validation

Q: I am seeing poor precision (%CV >15%) for Olopatadine despite using the d6-IS. How do I confirm if Matrix Effects are the root cause?

A: You must map the suppression profile relative to the elution of both the analyte and the IS. Poor precision often arises when the suppression zone is sharp and the retention times of the analyte and IS differ slightly (the deuterium isotope effect).

The Protocol: Post-Column Infusion (PCI) Do not rely solely on the "Matrix Factor" calculation from QC samples. You need to visualize where the suppression occurs.

-

Setup: Tee-in a constant infusion of Olopatadine/Olopatadine-d6 (100 ng/mL) into the mobile phase flow after the analytical column but before the MS source.

-

Injection: Inject a blank matrix sample (extracted plasma/urine) via the autosampler.

-

Observation: Monitor the baseline. A dip (suppression) or spike (enhancement) indicates eluting matrix components.

-

Overlay: Overlay the chromatogram of a standard injection. If your Olopatadine peak aligns with a "dip" in the PCI baseline, you have active suppression.

Visualizing the Diagnosis Workflow

Figure 1: Decision logic for confirming Matrix Effects using Post-Column Infusion.

Phase 2: Sample Preparation Optimization

Q: I am currently using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient for Olopatadine?

A: PPT is likely the source of your instability. Protein precipitation removes proteins but leaves behind over 90% of phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in ESI+. Olopatadine is a zwitterionic molecule (pKa ~4.3 for the acid, ~9.7 for the amine), making it an excellent candidate for Liquid-Liquid Extraction (LLE) , which provides cleaner extracts than PPT.

The Mechanism: By adjusting the sample pH, we can neutralize the Olopatadine molecule, driving it into an organic solvent (like MTBE or Ethyl Acetate), while leaving charged phospholipids and salts in the aqueous phase.

Recommended LLE Protocol for Olopatadine

| Step | Action | Scientific Rationale |

| 1. Aliquot | 200 µL Plasma + 20 µL IS (d6) | Standard volume. |

| 2. Buffer | Add 200 µL Ammonium Acetate (pH 4.5 - 5.0) | CRITICAL: At pH ~4.5, the carboxylic acid is partially suppressed, and the amine is protonated, but the net charge distribution allows extraction into polar organic solvents. Alternatively, pH 7.0 can be used to neutralize the acid fully while keeping the amine charged, relying on ion-pairing or specific solvent affinity. Validation Note: Test pH 4.5 vs pH 7.4. |

| 3. Solvent | Add 1.5 mL MTBE (Methyl tert-butyl ether) | MTBE is less dense than water (easy top-layer transfer) and highly effective for tricyclic antihistamines. |

| 4. Agitate | Vortex 10 min, Centrifuge 4000g | Ensures phase equilibrium. |

| 5. Transfer | Flash freeze (dry ice/acetone) or pipette organic layer. | Avoids disturbing the "buffy coat" where phospholipids reside. |

| 6. Reconstitute | Evaporate & Reconstitute in Mobile Phase | Matches initial gradient conditions to prevent peak distortion. |

Why not SPE? Solid Phase Extraction (SPE) is superior but more expensive. If LLE fails, move to Mixed-Mode Cation Exchange (MCX) SPE, utilizing the basic amine of Olopatadine for retention while washing away neutrals.

Phase 3: Chromatographic Solutions

Q: My Olopatadine-d6 elutes 0.1 minutes earlier than the analyte. Is this a problem?

A: Yes, this is the "Deuterium Isotope Effect" and it compromises the integrity of the IS. Deuterium is slightly more hydrophilic than hydrogen. On a C18 column, this often results in the deuterated standard eluting slightly earlier. If your matrix suppression zone (e.g., a phospholipid peak) is sharp, the d6-IS might be in the "suppression valley" while the analyte is on the "slope," leading to incorrect quantification.

Troubleshooting the Isotope Effect:

-

Monitor Phospholipids: Add the following MRM transitions to your method to "see" the matrix background:

-

m/z 184 -> 184 (Phosphatidylcholines - Source fragmentation)

-

m/z 496 -> 184 (Lysophosphatidylcholines)

-

Goal: Ensure Olopatadine elutes in a "quiet" zone, away from these massive traces.

-

-

Modify the Gradient:

-

Issue: Steep gradients exacerbate the separation between D0 and D6.

-

Fix: Introduce a shallow isocratic hold during the elution of the analyte. This keeps the D0 and D6 closer together and ensures they experience the same ionization environment.

-

-

Column Choice: Switch to a column with better polar retention (e.g., C18-PFP or a Polar-Embedded C18). This often changes the selectivity enough to separate the analyte from the phospholipid front.

Chromatographic Optimization Workflow

Figure 2: Workflow for mitigating Deuterium Isotope Effects and Phospholipid interference.

Phase 4: FAQs (Field-Proven Insights)

Q: Can I just increase the concentration of Olopatadine-d6 to overpower the matrix effect? A: No. Increasing IS concentration might improve its own signal stability, but it does not correct the ratio if the suppression is variable between samples. Furthermore, high concentrations of d6 can lead to "Cross-Talk" (isotopic impurity contribution to the analyte channel), artificially inflating the LLOQ. Always run a "Blank + IS" sample to check for interference in the analyte channel.

Q: What is the ideal Mobile Phase pH?

A: Olopatadine has a tertiary amine. Using an acidic mobile phase (0.1% Formic Acid) ensures it is fully protonated (

References

-

FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Technical Support Center: Olopatadine-d6 Internal Standard Recovery

Status: Active Ticket Subject: Troubleshooting Low Recovery of Olopatadine-d6 (IS) in LC-MS/MS Bioanalysis Assigned Scientist: Senior Applications Specialist

Introduction

You are likely here because your analyte (Olopatadine) is quantifying correctly, or perhaps showing high variability, but your Internal Standard (Olopatadine-d6) area counts are dropping, inconsistent, or disappearing entirely.

In LC-MS/MS bioanalysis, the "perfect" Internal Standard (IS) is a myth. While deuterated analogs like Olopatadine-d6 are chemically similar to the analyte, they are not identical. The root cause of low recovery usually lies in the physicochemical divergence between the proteated and deuterated forms, or a fundamental misunderstanding of Olopatadine’s zwitterionic nature during extraction.

This guide bypasses generic advice. We will isolate the failure mode using the "Triad of Bioanalysis": Chemistry (Extraction), Physics (Chromatography), and Handling (Stability).

Phase 1: Diagnostic Triage

Before modifying your method, you must identify where the loss occurs. Use this logic flow to isolate the variable.

Interactive Troubleshooting Flowchart

Figure 1: Diagnostic decision tree to isolate the root cause of Olopatadine-d6 loss.

Phase 2: The "Zwitterion Trap" (Extraction Chemistry)

The Problem: Olopatadine is an amphoteric molecule (Zwitterion). It contains:

-

Carboxylic Acid: pKa ≈ 4.2 (Acidic)

-

Tertiary Amine: pKa ≈ 9.7 (Basic)

If you perform Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) at neutral pH (approx. pH 6–7) , Olopatadine exists primarily in its zwitterionic form (net neutral charge but highly polar regions). It will not partition efficiently into organic solvents (like Ethyl Acetate or Hexane) and will wash off standard reverse-phase SPE cartridges.

The Solution: You must suppress the ionization of one functional group to drive the molecule into the organic phase.

| Extraction Strategy | Target pH | Mechanism | Recommended Solvent/Phase |

| Acidic Extraction | pH < 2.0 | Protonates the acid (COOH) and amine (NH+). Molecule is cationic. | MCX SPE (Mixed-mode Cation Exchange). The positive amine binds to the sorbent. |

| Basic Extraction | pH > 11.0 | Deprotonates the amine (N) and acid (COO-). Molecule is anionic. | MAX SPE (Mixed-mode Anion Exchange). The negative acid binds to the sorbent. |

| Neutral LLE | Avoid | Zwitterion dominates. | Poor recovery in Ethyl Acetate/MTBE. |

Critical Protocol Adjustment:

-

For LLE: Adjust sample pH to 4.5 - 5.0 (Isoelectric point region where net charge is zero, maximizing lipophilicity) OR drive to pH 9+ to suppress the amine charge, though the carboxylate will be charged. Note: Most validated methods utilize MCX SPE columns to lock onto the amine group. [1, 2]

Phase 3: The "Deuterium Shift" (Chromatography & Matrix Effects)

The Problem: You are observing the "Chromatographic Isotope Effect." Deuterium (D) is slightly more lipophilic than Hydrogen (H). This causes Olopatadine-d6 to elute slightly earlier than the native analyte on Reverse Phase (C18) columns.

If your chromatography is not optimized, the IS peak may shift directly into a region of Ion Suppression (caused by phospholipids or salts eluting at the solvent front) while the analyte elutes slightly later, outside this suppression zone.

Symptoms:

-

IS response varies wildly between patient samples (matrix dependent).

-

IS response is high in neat standards but low in plasma/tear extracts.

Visualizing the Failure Mode:

Figure 2: The Deuterium Isotope Effect causing the IS to drift into the suppression zone.

The Solution:

-

Modify Gradient: Shallow the gradient slope at the beginning of the run to separate the phospholipids from the Olopatadine elution window.

-

Switch Columns: Use a Biphenyl or PFP (Pentafluorophenyl) column. These phases offer different selectivity for tricyclic amines and can separate the IS from matrix interferences better than C18.

Phase 4: Stability & Adsorption

The Problem: Olopatadine is a tricyclic amine. These compounds are notorious for two issues:

-

Silanol Adsorption: The basic amine interacts with free silanol groups on glass vials, causing "sticking" and loss of IS at low concentrations.

-

Photodegradation: Tricyclics can be light-sensitive.

Troubleshooting Steps:

-

Glassware: Switch to Polypropylene (PP) vials or Silanized Glass immediately. If your recovery improves in plastic, you have an adsorption issue.

-

Solvent Choice: Ensure your reconstitution solvent contains at least 0.1% Formic Acid or Ammonium Hydroxide. The presence of ions competes for the binding sites on the container walls, preventing the IS from sticking.

-

Light Protection: Perform extraction under amber light or use amber glassware/plasticware to rule out photolytic degradation [3].

Phase 5: Validation Protocol (Matrix Factor)

To scientifically prove if the issue is Matrix Effects (Suppression) or Extraction Efficiency, you must run the Matrix Factor (MF) experiment.

Protocol:

-

Set A (Neat): Prepare IS in mobile phase (no matrix).

-